4,7-Dimethoxy-3-propyl-2-benzofuran-1(3H)-one
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Overview
Description
4,7-Dimethoxy-3-propyl-2-benzofuran-1(3H)-one is an organic compound belonging to the benzofuran family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-3-propyl-2-benzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dimethoxybenzofuran and propyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane or toluene.
Catalysts: A base such as potassium carbonate or sodium hydride is used to facilitate the reaction.
Procedure: The starting materials are mixed and heated under reflux for several hours, followed by purification using column chromatography.
Industrial Production Methods
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxy-3-propyl-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4,7-Dimethoxy-3-propyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethoxybenzofuran: A precursor in the synthesis of 4,7-Dimethoxy-3-propyl-2-benzofuran-1(3H)-one.
3-Propylbenzofuran: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzofuran ring, which may confer distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
CAS No. |
88440-80-6 |
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Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
4,7-dimethoxy-3-propyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C13H16O4/c1-4-5-10-11-8(15-2)6-7-9(16-3)12(11)13(14)17-10/h6-7,10H,4-5H2,1-3H3 |
InChI Key |
KYRLQAZVDKBZAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2=C(C=CC(=C2C(=O)O1)OC)OC |
Origin of Product |
United States |
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